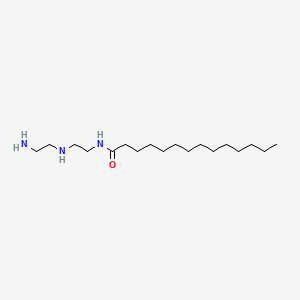

N-(2-((2-Aminoethyl)amino)ethyl)myristamide

Description

N-(2-((2-Aminoethyl)amino)ethyl)myristamide is a synthetic amide derivative characterized by a myristoyl (C14 alkyl) chain linked to an ethylenediamine backbone. Its molecular formula is C₁₈H₃₈N₄O, with a molecular weight of approximately 326.5 g/mol. The compound features two primary amino groups within the ethylenediamine moiety, which enhance its capacity for hydrogen bonding and chelation. While direct toxicological data for this compound is scarce, analogous structures highlight its likely low aqueous solubility and moderate lipophilicity, which may influence its biological interactions .

Properties

CAS No. |

76371-04-5 |

|---|---|

Molecular Formula |

C18H39N3O |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

N-[2-(2-aminoethylamino)ethyl]tetradecanamide |

InChI |

InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19/h20H,2-17,19H2,1H3,(H,21,22) |

InChI Key |

VEARCFDPCWJRGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCNCCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis primarily involves the amidation of myristic acid with a polyamine backbone, typically triethylenetetramine or related polyamines, under controlled conditions. The process can be summarized as follows:

Activation of Myristic Acid: Myristic acid is first activated to enhance its reactivity. Common activation methods include conversion to acid chlorides or N-hydroxysuccinimide (NHS) esters. This step facilitates the formation of the amide bond with the polyamine.

Amidation Reaction: The activated myristic acid derivative is reacted with the polyamine, typically triethylenetetramine, under controlled pH (around 8–9) to favor selective amide bond formation while minimizing side reactions such as oligomerization.

Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography with methanol/chloroform gradients or preparative high-performance liquid chromatography (HPLC) to achieve purity levels exceeding 95%.

Reaction Conditions: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. Temperature control between 0°C and 25°C is critical to reduce side reactions and improve selectivity.

Industrial Scale Synthesis

Industrial production follows similar synthetic principles but employs large-scale reactors and continuous flow systems to optimize yield and purity. Key features include:

Automated temperature and pH control systems to maintain optimal reaction conditions.

Use of catalysts or coupling agents to enhance amidation efficiency.

Scalable purification methods, including preparative HPLC and crystallization.

Detailed Reaction Analysis

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of Myristic Acid | Thionyl chloride (SOCl2) or NHS, DMF, 0–25°C | Converts carboxylic acid to acid chloride or NHS ester for higher reactivity |

| 2 | Amidation | Triethylenetetramine, pH 8–9, DMF or THF, 0–25°C | Selective amide bond formation; pH control critical to avoid polyamine protonation |

| 3 | Purification | Silica gel chromatography or preparative HPLC | Ensures >95% purity; removes unreacted starting materials and side products |

Analytical Verification Techniques

To confirm the structural integrity and purity of the synthesized compound, the following analytical methods are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of amide bonds and aminoethyl groups, verifying the molecular framework.

Mass Spectrometry (High-Resolution MS): Confirms molecular ion peaks ([M+H]^+) corresponding to the expected molecular weight (~356.6 g/mol), detecting impurities.

Infrared (IR) Spectroscopy: Identifies characteristic amide C=O stretching (~1650 cm^-1) and N-H bending (~1550 cm^-1) vibrations.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with acetonitrile/water and acidic modifiers (phosphoric or formic acid) is used for purity assessment and preparative isolation.

Research Findings on Preparation Optimization

Solvent Effects: Polar aprotic solvents such as DMF and THF improve solubility of reactants and reduce side reactions.

Temperature Control: Maintaining low temperatures (0–25°C) during amidation minimizes oligomerization and side product formation.

pH Optimization: Slightly basic conditions (pH 8–9) favor amide bond formation while preventing protonation of amine groups, enhancing reaction selectivity.

Purification Strategies: Gradient elution in silica gel chromatography or preparative HPLC allows efficient separation of the target compound from impurities.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Myristic Acid Activation | Acid chloride or NHS ester formation | Enhances reactivity for amidation |

| Polyamine | Triethylenetetramine | Provides polyamine backbone for amide formation |

| Solvent | DMF or THF | Solubilizes reactants, reduces side reactions |

| Temperature | 0–25°C | Controls reaction rate and selectivity |

| pH | 8–9 | Favors amide bond formation, minimizes protonation |

| Purification | Silica gel chromatography or preparative HPLC | Achieves >95% purity |

| Yield | Typically optimized via reaction conditions | High yield with controlled parameters |

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-Aminoethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides; reactions often conducted in polar solvents.

Major Products:

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)myristamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Investigated for its potential role in cell signaling and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate (CAS 94113-41-4) Formula: C₂₂H₄₅N₄O₂·C₂H₄O₂ Molecular Weight: ~400.6 g/mol Features: C16 alkyl chain, acetate salt. Properties: Enhanced aqueous solubility due to the acetate counterion; used in lipid-based formulations .

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) Formula: C₅H₇N₃O₂ Molecular Weight: 141.13 g/mol Features: Cyano and methylamino carbonyl groups. Properties: High reactivity (electron-withdrawing cyano group); toxicological risks remain uncharacterized .

N-methyl-N-(2-methylphenyl)acetamide Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Features: Aromatic 2-methylphenyl substituent.

N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide acetate (CAS 57478-07-6) Formula: C₂₂H₄₅N₃O₂·C₂H₄O₂ Molecular Weight: ~427.6 g/mol Features: C18 alkyl chain, hydroxyethylamino group. Properties: Improved biocompatibility; used in emulsifiers and stabilizers .

Comparative Data Table

Biological Activity

N-(2-((2-Aminoethyl)amino)ethyl)myristamide is a complex organic compound notable for its unique structure, which includes a long hydrophobic myristamide chain and multiple amine functionalities. This configuration suggests potential amphiphilic properties, making it relevant in various biological applications, particularly in drug formulation and delivery systems. Its molecular formula is C20H44N4O, indicating the presence of 20 carbon atoms, 44 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .

Chemical Structure and Properties

The compound features a myristamide group attached to a branched chain of aminoethyl units. This structure contributes to its amphiphilic nature, allowing it to interact effectively with cell membranes and potentially enhance the permeability of therapeutic agents .

| Property | Details |

|---|---|

| Molecular Formula | C20H44N4O |

| Molar Mass | 372.6 g/mol |

| Functional Groups | Amine, Amide |

| Amphiphilic Nature | Yes |

Drug Delivery Systems

This compound has shown promise in enhancing drug delivery systems. Its amphiphilic characteristics allow it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Preliminary studies suggest that similar compounds exhibit antimicrobial and antifungal activities, although specific data on this compound's biological efficacy remain limited .

Antimicrobial and Antifungal Activities

Research indicates that compounds with structural similarities to this compound have demonstrated antimicrobial properties. For instance, derivatives of fatty acid amides have been shown to possess significant antibacterial activity against various pathogens .

| Study | Findings |

|---|---|

| Study on Fatty Acid Amides | Exhibited antibacterial effects against E. coli and S. aureus. |

| Comparative Analysis | Similar compounds showed antifungal activity against Candida species. |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that allow for precise control over reaction conditions. This process yields high-purity products suitable for biological applications .

Synthesis Steps:

- Formation of Myristic Acid Derivative : Myristic acid is reacted with an amine to form the myristamide.

- Amine Functionalization : The myristamide undergoes further reactions with aminoethyl groups to introduce additional amine functionalities.

- Purification : The final product is purified through crystallization or chromatography.

Interaction Studies

Understanding the interactions of this compound within biological systems is crucial for assessing its therapeutic potential. Interaction studies focus on how the compound behaves in cellular environments, including its ability to cross cell membranes and its effects on cellular processes .

Key Findings:

- The compound's ability to enhance membrane permeability can facilitate the delivery of therapeutic agents into cells.

- Preliminary findings suggest potential cytotoxic effects at high concentrations, necessitating further investigation into its safety profile .

Case Study 1: Drug Formulation

A study explored the use of this compound as a surfactant in drug formulations. Results indicated improved solubility of poorly water-soluble drugs and enhanced drug release profiles.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that formulations containing this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Q & A

Basic Research Questions

Q. How can researchers design a high-yield synthetic route for N-(2-((2-Aminoethyl)amino)ethyl)myristamide, and what purification methods ensure product homogeneity?

- Methodology :

- Stepwise Amination : Begin with myristic acid activation using carbodiimide (e.g., EDC) and NHS ester formation. React with ethylenediamine derivatives in anhydrous conditions (Schlenk line) to minimize hydrolysis .

- Purification : Use flash chromatography (silica gel, gradient elution with CHCl₃/MeOH) followed by HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound. Confirm purity via TLC and LC-MS .

- Critical Note : Monitor reaction intermediates via -NMR to detect unwanted side products (e.g., over-alkylation or incomplete acylation) .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodology :

- NMR Analysis : Use - and -NMR in DMSO-d₆ or CDCl₃ to resolve amine protons (δ 1.5–3.0 ppm) and carbonyl signals (δ 165–175 ppm). Assign peaks via 2D-COSY and HSQC to confirm connectivity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF in positive ion mode to verify molecular weight (expected [M+H]⁺ ~455.6 Da) .

- IR Spectroscopy : Confirm amide C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How should researchers assess the pH and temperature stability of this compound in aqueous buffers?

- Methodology :

- Stability Assay : Incubate the compound in PBS (pH 4.0–9.0) at 25°C and 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis.

- Degradation Analysis : Quantify decomposition products (e.g., free myristic acid) using LC-MS. Adjust buffer conditions to minimize hydrolysis (e.g., pH 7.4 with 0.01% BHT as antioxidant) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological uptake efficiencies of this compound across cell lines?

- Methodology :

- Comparative Uptake Studies : Use fluorescently tagged analogs (e.g., FITC-labeled) in HEK293, HeLa, and primary cells. Quantify intracellular fluorescence via flow cytometry and confocal microscopy .

- Mechanistic Probes : Co-treat with endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated uptake) to identify transport pathways. Validate with siRNA knockdown of candidate receptors .

- Data Normalization : Normalize uptake to cell viability (MTT assay) and membrane integrity (LDH release) to exclude cytotoxicity artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced membrane permeability?

- Methodology :

- Alkyl Chain Modifications : Synthesize analogs with varying acyl chain lengths (C12–C18) and compare logP values (HPLC-derived) to permeability (PAMPA assay) .

- Amine Substitution : Replace ethylenediamine with piperazine or branched polyamines. Assess impact on solubility (nephelometry) and cellular uptake .

- Computational Modeling : Perform MD simulations (e.g., GROMACS) to predict interactions with lipid bilayers. Validate with surface plasmon resonance (SPR) for binding kinetics .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a drug delivery vector without confounding cytotoxicity?

- Methodology :

- Hemocompatibility : Test hemolysis in RBCs (0.5–100 µM) and complement activation (ELISA for C3a/C5a) .

- Immune Response : Measure cytokine release (IL-6, TNF-α) in THP-1 macrophages via multiplex assays .

- Long-Term Toxicity : Use 3D spheroid models (HepG2 or fibroblasts) to assess chronic effects over 14 days .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for this compound across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.